Alglucerase is derived from human placenta and classified as a biopharmaceutical. It falls under the category of enzyme replacement therapies, which aim to restore the activity of deficient enzymes in patients with lysosomal storage disorders. The product is specifically indicated for type 1 Gaucher disease, where it helps reduce the levels of glucocerebroside in the body .
The synthesis of alglucerase involves several steps:
Alglucerase has a complex three-dimensional structure typical of glycoproteins. It consists of:
The crystal structure reveals that alglucerase has a catalytic site that facilitates the hydrolysis of glucocerebroside into glucose and ceramide, essential for alleviating the symptoms of Gaucher disease .
Alglucerase functions through specific biochemical reactions:
The mechanism by which alglucerase exerts its therapeutic effects involves:
Alglucerase exhibits several key physical and chemical properties:
Additionally, alglucerase's solubility characteristics are crucial for its formulation as an injectable product .
Alglucerase is primarily used in clinical settings for treating Gaucher disease. Its applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4